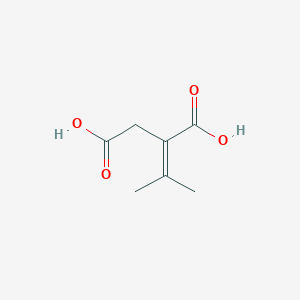
Isopropylidene-succinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropylidene-succinic acid (IPSA) is a chemical compound with the molecular formula C7H10O6. It is a cyclic anhydride of isomaleic acid and is used in various scientific research applications. The compound is synthesized through a multistep process and has been shown to have significant biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1. Molecular and Crystal Structures
The molecular and crystal structures of isomers of isopropylidene-succinic acid have been examined, revealing the twisting structures between different rings in the molecules and the initiation of photocyclization reactions in these compounds (Yoshioka et al., 1989).
2. Bio-Based Chemical Production
This compound is significant in the production of bio-based chemicals. Studies highlight the use of engineered microorganisms for the economical production of succinic acid, which is a derivative of this compound, demonstrating its potential in sustainable chemical industries (Ahn et al., 2016).
3. Photochemical and Thermal Properties
Research on the photochemical and thermal properties of compounds related to this compound has been conducted. This includes studies on their behavior under various conditions, such as exposure to UV light and different temperatures, indicating their potential in photochemical applications (Harris et al., 1991).
4. Industrial Applications
This compound derivatives have applications in the food, pharmaceutical, and biodegradable plastics industries. Their role as intermediates in the production of various industrial chemicals has been extensively studied, showing their versatility in different sectors (Zeikus et al., 1999).
5. Crystal Growth and Solvent Interactions
Studies on the crystal growth of succinic acid from different solvents, including isopropyl alcohol, provide insights into the role of solute-solvent interactions. This research is crucial for understanding the crystallization processes of this compound derivatives (Davey et al., 1982).
6. Chromatographic Analysis
Chromatographic techniques have been employed to analyze isopropylidene derivatives of polyhydroxy acids, demonstrating the method's effectiveness in resolving complex mixtures and identifying various derivatives of this compound (Wood, 1967).
7. Fermentation Processes for Bio-Based Production
The development of engineered E. coli strains for efficient production of succinic acid from biomass, including this compound, is a key area of research. This approach utilizes renewable resources and offers environmentally friendly strategies for chemical production (Huang et al., 2019).
8. Commercialization of Biotechnological Processes
The biotechnological production and commercialization of succinic acid, a derivative of this compound, have been extensively reviewed. This includes developments in microbial strains and fermentation processes, highlighting the compound's industrial significance (Nghiem et al., 2017).
Eigenschaften
IUPAC Name |
2-propan-2-ylidenebutanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-4(2)5(7(10)11)3-6(8)9/h3H2,1-2H3,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXGAEAOIFNGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(CC(=O)O)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

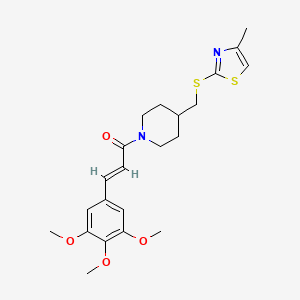
![3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]benzenol](/img/structure/B2860276.png)
![Tert-butyl N-[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2860277.png)

![N-(2,3-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2860279.png)
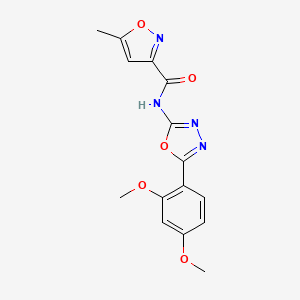
![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)glycine](/img/structure/B2860284.png)
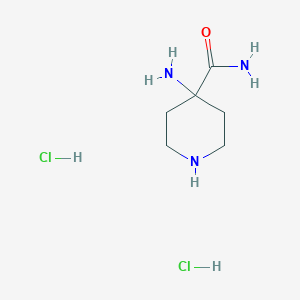
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide](/img/structure/B2860286.png)
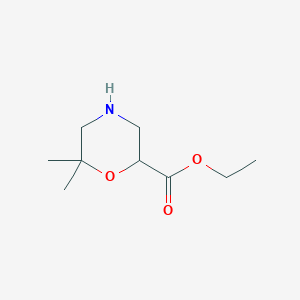
![7-cyclopropyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2860290.png)

![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3-chlorobenzoate](/img/structure/B2860294.png)